Methionylthreonine

Description

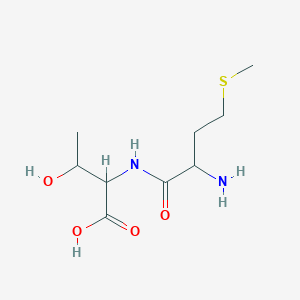

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKJTZWHIUWTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCSC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methionylthreonine chemical structure and properties

Abstract: Methionylthreonine (Met-Thr) is a dipeptide composed of the essential amino acids L-methionine and L-threonine. As a product of protein catabolism, it is classified as an endogenous metabolite. While the individual roles of methionine and threonine in cellular metabolism, protein synthesis, and signaling are well-established, the specific biological functions of the dipeptide are an emerging area of research. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of this compound, intended for researchers, scientists, and professionals in drug development. It includes summaries of quantitative data, generalized experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Chemical Identity and Structure

This compound is formed through a peptide bond between the carboxyl group of a methionine residue and the amino group of a threonine residue.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | --INVALID-LINK-- |

| Synonyms | Met-Thr, L-methionyl-L-threonine, L-Met-L-Thr | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₁₈N₂O₄S | --INVALID-LINK-- |

| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)O | --INVALID-LINK-- |

| InChI Key | KAKJTZWHIUWTTD-VQVTYTSYSA-N | --INVALID-LINK-- |

| PubChem CID | 7021822 | --INVALID-LINK-- |

Physicochemical Properties

The physicochemical properties of this compound are derived from the combined characteristics of its constituent amino acids. A summary of these properties is presented below.

| Property | Value | Notes | Reference |

| Molecular Weight | 250.32 g/mol | --INVALID-LINK-- | |

| Monoisotopic Mass | 250.09872823 Da | --INVALID-LINK-- | |

| XLogP3 | -4.1 | Computed | --INVALID-LINK-- |

| pKa (α-carboxyl) | ~2.1 - 2.3 | Estimated based on constituent amino acids | [1][2][3] |

| pKa (α-amino) | ~9.1 - 9.2 | Estimated based on constituent amino acids | [1][2][4] |

| Solubility | High | Expected to be freely soluble in water, similar to its constituent amino acids | [5][6][7] |

Biological Context and Significance

This compound is recognized as a dipeptide and an endogenous metabolite, likely resulting from the incomplete degradation of proteins.[8] While specific signaling roles for this dipeptide have not been extensively characterized, the metabolic pathways of its constituent amino acids are fundamental to cellular function.

Biosynthesis of Constituent Amino Acids

In plants and microorganisms, both methionine and threonine are synthesized from the precursor amino acid, aspartate.[9] This multi-step enzymatic pathway involves several key branch points that also lead to the synthesis of other essential amino acids like lysine.[9] High concentrations of threonine can allosterically inhibit enzymes such as homoserine dehydrogenase, a key regulatory step in the pathway.[9]

Methionine-Dependent Signaling Pathways

Methionine metabolism is intrinsically linked to major cellular signaling networks that control growth, proliferation, and protein synthesis. A key pathway influenced by methionine availability is the PI3K-Akt-mTOR signaling cascade. Methionine can be sensed by cell surface receptors, which in turn can activate this pathway, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and cell growth.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, standard methodologies for dipeptide synthesis and analysis are applicable.

General Protocol for Chemical Synthesis

The chemical synthesis of this compound can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is generally preferred for its efficiency and ease of purification. A typical workflow using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is outlined below.

Methodology:

-

Resin Preparation: Start with a pre-loaded resin, such as Wang or Rink Amide, with the C-terminal amino acid (Fmoc-Thr-OH) already attached.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the threonine residue using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Activation and Coupling: Activate the carboxyl group of the incoming amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin to form the peptide bond.

-

Washing: Wash the resin extensively with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Final Deprotection: Remove the final Fmoc group from the N-terminal methionine.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the dipeptide from the resin and remove any side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

General Protocol for Analysis and Characterization

The identity, purity, and structure of synthesized or isolated this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the dipeptide sample.

-

Protocol: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture). Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both typically containing 0.1% TFA. Monitor the elution profile using a UV detector at 214 nm and 280 nm. Purity is determined by integrating the area of the product peak relative to the total peak area.[10]

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and sequence of the dipeptide.

-

Protocol: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI).[11] Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ corresponding to the calculated mass of this compound (251.106 g/mol ). Perform tandem MS (MS/MS) to fragment the parent ion and confirm the amino acid sequence through analysis of the resulting b- and y-ions.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural confirmation.

-

Protocol: Dissolve a sufficient quantity of the purified dipeptide in a deuterated solvent (e.g., D₂O). Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra. The chemical shifts, coupling constants, and correlations will confirm the covalent structure and stereochemistry of the molecule.[8]

-

Summary and Future Directions

This compound is a simple dipeptide with a foundation in the core biochemistry of its constituent amino acids, L-methionine and L-threonine. While its primary role is understood as a metabolic intermediate in protein turnover, the potential for specific biological activities remains largely unexplored. Future research could focus on determining if Met-Thr has unique cell-signaling properties, if it interacts with specific receptors or transporters, and whether its circulating levels are altered in various physiological or pathological states. The development of targeted analytical methods will be crucial for accurately quantifying this dipeptide in complex biological matrices and elucidating its potential functional significance.

References

- 1. Ch27 pKa and pI values [chem.ucalgary.ca]

- 2. Star Republic: Guide for Biologists [sciencegateway.org]

- 3. Amino Acids Reference Chart [sigmaaldrich.com]

- 4. Methionine - Wikipedia [en.wikipedia.org]

- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methionylthreonine Dipeptide: A Technical Overview of Potential Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Methionylthreonine (Met-Thr) is a dipeptide composed of the essential amino acids methionine and threonine. While direct experimental evidence detailing its specific biological functions is limited, this technical guide synthesizes current knowledge to infer its probable metabolic fate and potential physiological roles. As an intermediate in protein catabolism, its primary function is likely the provision of its constituent amino acids.[1] Furthermore, based on the activities of other methionine-containing dipeptides, Met-Thr may possess intrinsic bioactivities, including antioxidant and anti-inflammatory properties. This document outlines the metabolic pathways of methionine and threonine, explores the potential for direct dipeptide activity, and discusses the implications for research and drug development.

Introduction

Dipeptides are organic compounds formed when two amino acids are joined by a peptide bond.[1] They are typically intermediates in protein digestion and catabolism.[1] While many are transient, some dipeptides exhibit distinct physiological or cell-signaling effects.[1] this compound is classified as an 'expected' human metabolite, though it has not been definitively quantified in human tissues or biofluids.[1] Its biological significance is therefore largely extrapolated from the known functions of its constituent amino acids and the observed activities of similar dipeptides.

Metabolic Fate of this compound

The most probable metabolic fate of this compound is its hydrolysis into L-methionine and L-threonine by peptidases. These amino acids would then be available for various metabolic processes.

Caption: General Metabolic Fate of this compound.

Biological Functions Derived from Constituent Amino Acids

The primary biological role of this compound is likely to serve as a source of methionine and threonine for cellular processes.[2]

Methionine is an essential amino acid with several critical functions:

-

Protein Synthesis: It is a fundamental building block of proteins.[3]

-

Metabolic Precursor: Methionine is a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, which is crucial for the methylation of DNA, RNA, and proteins.[4][5] It is also involved in the synthesis of other important molecules like cysteine, carnitine, and taurine.[3]

-

Signaling Pathways: Methionine metabolism is intricately linked to major signaling pathways, including the mTOR pathway, which regulates cell growth, proliferation, and survival.[4][5][6] The availability of methionine can influence mTORC1 activity.[4][7]

Caption: Simplified Methionine Metabolic and Signaling Pathway.

Threonine is another essential amino acid vital for:

-

Protein Synthesis: It is a key component of many proteins, particularly mucins in the gut, which are essential for intestinal barrier function.[8]

-

Metabolism: Threonine can be metabolized through several pathways, leading to the production of glycine, acetyl-CoA, and pyruvate.[9]

-

Immune Function: Adequate threonine levels are necessary for a proper immune response.[8]

Caption: Major Catabolic Pathways of Threonine.

Potential Direct Bioactivities of this compound

Beyond serving as a source of amino acids, some dipeptides have inherent biological activities.

Dipeptides containing methionine are recognized for their potential antioxidant properties.[10][11] The sulfur atom in the methionine side chain can be oxidized, thereby scavenging reactive oxygen species (ROS). This suggests that this compound could contribute to cellular antioxidant defense.

Caption: Potential Antioxidant Mechanism of this compound.

Research on other dipeptides suggests further potential roles. For instance, a tryptophan-methionine dipeptide was found to suppress inflammatory cytokine production and reduce amyloid-β deposition in a mouse model of Alzheimer's disease.[12] This highlights the possibility that specific dipeptide sequences can have targeted therapeutic effects. While not directly demonstrated for this compound, it underscores a potential area for future investigation.

Quantitative Data and Experimental Protocols

For researchers interested in investigating the properties of this compound, the following general experimental approaches, adapted from studies on other dipeptides, could be considered:

-

Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: To measure the free radical scavenging capacity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Another common method to assess antioxidant activity.

-

Cell-based ROS assays: Using fluorescent probes like DCFDA in cultured cells to measure the reduction of intracellular ROS levels.

-

-

Anti-inflammatory Assays:

-

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7): Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.

-

NF-κB activation assays: Use reporter gene assays to determine if the dipeptide inhibits this key inflammatory signaling pathway.

-

-

Metabolic Stability and Uptake:

-

In vitro digestion models: To simulate gastrointestinal breakdown.

-

Cell culture models (e.g., Caco-2 cells): To study intestinal absorption and transport.

-

Plasma stability assays: To determine the half-life of the dipeptide in plasma.

-

Implications for Drug Development

The study of dipeptides is a growing area in drug development.[13] Their small size can offer advantages in terms of synthesis and potential for oral bioavailability. While this compound itself is not currently a therapeutic agent, understanding the structure-activity relationships of methionine-containing dipeptides could inform the design of novel therapeutics with antioxidant, anti-inflammatory, or other targeted activities.[14][15]

Conclusion

This compound is a dipeptide with limited direct experimental characterization. Its primary biological function is likely as a source of its constituent amino acids, methionine and threonine, which are integral to numerous critical cellular processes. However, based on the known activities of other methionine-containing dipeptides, it is plausible that this compound possesses direct antioxidant and potentially other bioactivities. Further research is required to elucidate the specific functions of this dipeptide and to explore its potential therapeutic applications. The experimental approaches outlined in this guide provide a framework for such future investigations.

References

- 1. Human Metabolome Database: Showing metabocard for Methionyl-Threonine (HMDB0028983) [hmdb.ca]

- 2. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 34 DPP Lecture: Evidence of methionine effects on health and immune response of animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Amino Acids and Autophagy: Diverse Signal Transduction and Application [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 9. youtube.com [youtube.com]

- 10. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug targeting of aminopeptidases: importance of deploying a right metal cofactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methionine and Threonine Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways for methionine and threonine in microorganisms. These pathways, originating from the amino acid aspartate, are fundamental to microbial life, making them prime targets for the development of novel antimicrobial agents. This document details the enzymatic steps, regulatory networks, quantitative metabolic data, and key experimental protocols used to investigate these essential processes.

Core Biosynthetic Pathways: From Aspartate to Methionine and Threonine

Methionine and threonine, along with lysine (B10760008) and isoleucine, are members of the aspartate family of amino acids. In most bacteria and fungi, the biosynthetic pathways for methionine and threonine are intertwined, sharing a common series of enzymatic reactions that convert aspartate into the crucial branch-point intermediate, L-homoserine.[1][2]

The common pathway involves three key enzymes:

-

Aspartate Kinase (AK): Phosphorylates aspartate to form β-aspartyl-phosphate. In many bacteria, such as Escherichia coli, multiple isozymes of AK exist, each regulated by different end-product amino acids (lysine, methionine, or threonine), providing a critical layer of metabolic control.[3][4]

-

Aspartate-Semialdehyde Dehydrogenase: Reduces β-aspartyl-phosphate to aspartate-β-semialdehyde.

-

Homoserine Dehydrogenase: Reduces aspartate-β-semialdehyde to L-homoserine.

From L-homoserine, the pathways diverge.

-

Threonine Synthesis: A two-step conversion involving Homoserine Kinase , which phosphorylates homoserine to yield O-phosphohomoserine, followed by the action of Threonine Synthase , which catalyzes the final conversion to threonine.[3]

-

Methionine Synthesis: The synthesis of methionine from homoserine is more varied among microorganisms and primarily follows one of two major routes to produce homocysteine, which is then methylated to form methionine.[1]

-

Transsulfuration Pathway: Utilized by E. coli, this three-step pathway begins with the acylation of homoserine by Homoserine O-succinyltransferase . Cystathionine γ-synthase then incorporates cysteine to form cystathionine, which is subsequently cleaved by Cystathionine β-lyase to yield homocysteine.[1][5]

-

Direct Sulfhydrylation Pathway: Common in many other bacteria, this pathway involves the acylation of homoserine by Homoserine O-acetyltransferase , followed by the direct incorporation of a sulfide (B99878) group by O-acetylhomoserine sulfhydrylase to form homocysteine.[1]

-

The final step in both pathways is the methylation of homocysteine to methionine, catalyzed by Methionine Synthase (metE or metH in E. coli).[3][6]

Regulation of Methionine and Threonine Synthesis

Microorganisms employ sophisticated regulatory mechanisms to maintain homeostatic control over amino acid pools, preventing wasteful overproduction. These mechanisms include allosteric feedback inhibition and transcriptional control of the biosynthetic genes.

In E. coli, the regulation is particularly well-studied:

-

Feedback Inhibition: The three Aspartate Kinase (AK) isozymes are differentially inhibited by the end products of the pathways. AK-I (encoded by thrA) is inhibited by threonine, AK-II (metL) is repressed by methionine, and AK-III (lysC) is inhibited by lysine.[3][4] This allows the cell to independently modulate the flux into each branch of the aspartate family pathway.

-

Transcriptional Regulation of Methionine Synthesis: The expression of the methionine biosynthetic genes (met operons) is controlled by a dual-action system.[3][7]

-

Repression: The MetJ protein acts as a repressor. In the presence of the corepressor S-adenosylmethionine (SAM), a downstream product of methionine, MetJ binds to the operator regions of met genes, blocking transcription.[3][7]

-

Activation: The MetR protein is a transcriptional activator required for the expression of metE and metH. The activity of MetR is modulated by the precursor homocysteine, which acts as an inducer.[3][7]

-

Quantitative Data on Pathway Inhibition and Flux

Quantitative analysis of enzyme kinetics and metabolic flux provides critical insights for understanding pathway dynamics and for designing metabolic engineering strategies or drug development campaigns. Aminoacyl-tRNA synthetases (aaRSs), which charge tRNAs with their cognate amino acids, are essential for protein synthesis and are validated antimicrobial targets.[8][9]

Table 1: Inhibition Constants (Ki) for Methionyl-tRNA Synthetase (MetRS) Inhibitors

| Inhibitor | Target Organism | Ki Value | Competitive With | Reference(s) |

| L-methionine hydroxamate | Escherichia coli | 19 µM | Methionine | [10][11] |

| REP8839 | Staphylococcus aureus | 10 pM | Methionine | [9] |

Table 2: Example of Metabolic Flux Distribution in L-Threonine (B559522) Overproducing E. coli [12]

| Metabolic Node | Condition 1 (9.8 g/L Phosphate) | Condition 2 (24.8 g/L Phosphate) | Pathway |

| Glucose-6-Phosphate (Glc6P) | 75.4% | 85.0% | Glycolysis (EMP) |

| 24.6% | 15.0% | Pentose Phosphate (B84403) Pathway (HMP) | |

| α-Ketoglutarate (α-KG) | 25.5% | 5.0% | Glutamate Synthesis |

| 74.5% | 95.0% | TCA Cycle |

Data adapted from combined metabolic analyses, showing the percentage of carbon flow directed into different branches from key metabolic nodes under varying environmental conditions.[12]

Key Experimental Protocols

Studying these pathways requires robust biochemical assays to measure enzyme activity. The activity of aminoacyl-tRNA synthetases (MetRS and ThrRS) is a key indicator of the downstream utilization of synthesized amino acids and serves as a primary screen for potential inhibitors.

This classic assay directly measures the attachment of a radiolabeled amino acid to its cognate tRNA.[13][14]

Objective: To determine the rate of aminoacyl-tRNA formation.

Materials:

-

Purified aminoacyl-tRNA synthetase (e.g., MetRS or ThrRS)

-

Purified or in vitro transcribed cognate tRNA (e.g., tRNAMet)

-

Radiolabeled amino acid (e.g., [14C]-Methionine or [3H]-Threonine)

-

ATP solution (pH 7.5)

-

Reaction Buffer: (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 10 mM DTT)

-

Trichloroacetic acid (TCA), 5% and 10% solutions, ice-cold

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup: Prepare a reaction mixture on ice containing the reaction buffer, a defined concentration of tRNA, ATP, and the radiolabeled amino acid.

-

Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a known concentration of the synthetase enzyme.

-

Time Points: At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching and Precipitation: Immediately spot the aliquot onto a glass fiber filter and plunge the filter into ice-cold 10% TCA. This stops the reaction and precipitates the tRNA and any attached amino acid.

-

Washing: Wash the filters three times with ice-cold 5% TCA to remove any unincorporated radiolabeled amino acid, followed by a final wash with ethanol.

-

Quantification: Dry the filters completely, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analysis: Plot the measured radioactivity (counts per minute, CPM) against time. The initial linear phase of the plot represents the reaction rate, which can be used to calculate kinetic parameters like kcat and Km.

This assay measures the first step of the aminoacylation reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate.[13]

Objective: To measure the rate of amino acid-dependent ATP-PPi exchange.

Materials:

-

Purified aminoacyl-tRNA synthetase

-

Cognate amino acid

-

ATP solution

-

[32P]-labeled pyrophosphate ([32P]-PPi)

-

Reaction Buffer (as above)

-

Quenching solution (e.g., perchloric acid containing activated charcoal)

-

Filtration apparatus

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing buffer, ATP, the cognate amino acid, and [32P]-PPi.

-

Initiation: Start the reaction by adding the synthetase enzyme. The enzyme will catalyze the formation of the aminoacyl-adenylate, releasing PPi. At equilibrium, the enzyme will also catalyze the reverse reaction, incorporating the labeled [32P]-PPi into ATP.

-

Quenching: At various time points, take aliquots and quench the reaction in an acidic charcoal slurry. The charcoal binds nucleotides like ATP but not free pyrophosphate.

-

Filtration and Washing: Filter the charcoal slurry and wash it thoroughly to remove all unbound [32P]-PPi.

-

Quantification: Measure the radioactivity retained on the filter, which corresponds to the amount of [32P] incorporated into ATP.

-

Analysis: Calculate the rate of exchange from the time-dependent increase in radioactivity. This assay is particularly useful for studying inhibitors that target the amino acid activation step.

This non-radioactive method couples the production of pyrophosphate (PPi) during the aminoacylation reaction to a colorimetric change that can be measured continuously.[15]

Objective: To measure aminoacylation activity by quantifying PPi release.

Materials:

-

Purified synthetase, tRNA, amino acid, and ATP

-

Coupling enzyme: Inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., Malachite Green)

-

Spectrophotometer

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing buffer, ATP, amino acid, tRNA, and an excess of inorganic pyrophosphatase.

-

Reaction: The synthetase produces one molecule of PPi for each amino acid activated. The inorganic pyrophosphatase immediately hydrolyzes this PPi into two molecules of inorganic phosphate (Pi).

-

Detection: The reaction can be monitored in real-time if the detection system allows, or stopped at time points. The amount of Pi generated is quantified by adding a reagent like Malachite Green, which forms a colored complex with phosphate, and measuring the absorbance at a specific wavelength (e.g., ~620-650 nm).

-

Analysis: A standard curve using known phosphate concentrations is used to determine the amount of Pi produced, which is directly proportional to the synthetase activity.

Conclusion

The biosynthesis of methionine and threonine represents a network of tightly regulated and essential metabolic pathways in microorganisms. The branch-point architecture and complex regulatory circuits ensure a balanced supply of these critical building blocks for protein synthesis. Because these pathways are absent in humans, their constituent enzymes, particularly the aminoacyl-tRNA synthetases, are highly attractive targets for the development of new antimicrobial drugs with selective toxicity. The technical approaches and data presented in this guide provide a foundation for researchers and drug development professionals to further explore this vital area of microbial metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Systems metabolic engineering of Escherichia coli for L‐threonine production | Molecular Systems Biology [link.springer.com]

- 5. Effects of Deregulation of Methionine Biosynthesis on Methionine Excretion in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Regulation of methionine synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Giardia intestinalis Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 12. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]

- 13. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Methionylthreonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionylthreonine (Met-Thr) is a dipeptide composed of the essential amino acids methionine and threonine. As a potential bioactive molecule, a thorough understanding of its physicochemical characteristics is paramount for research, drug development, and various biotechnological applications. This guide provides a comprehensive overview of the structural, thermodynamic, and biological properties of this compound, including predicted and experimentally-derived data. Detailed experimental protocols for the determination of key physicochemical parameters are also presented, alongside a plausible signaling pathway based on the known biological roles of its constituent amino acids and general dipeptide transport mechanisms.

Chemical Identity and Structure

This compound is formed through a peptide bond between the carboxyl group of methionine and the amino group of threonine.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,3R)-2-[[(2S)-2-amino-4-(methylsulphanyl)butanoyl]amino]-3-hydroxybutanoic acid |

| Molecular Formula | C9H18N2O4S |

| Molecular Weight | 250.32 g/mol [1] |

| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--N">C@HO |

| InChI Key | KAKJTZWHIUWTTD-YFKPBYRVSA-N |

| CAS Number | 40883-16-7 |

Physicochemical Properties

The physicochemical properties of a dipeptide are influenced by the individual characteristics of its constituent amino acids. While experimental data for this compound is limited, several key parameters can be predicted based on the known values for methionine and threonine.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| pKa (α-carboxyl) | ~2.1 - 2.4 | Estimated based on the pKa of the C-terminal threonine's carboxyl group. |

| pKa (α-amino) | ~9.1 - 9.6 | Estimated based on the pKa of the N-terminal methionine's amino group. |

| Isoelectric Point (pI) | ~5.6 | Calculated as the average of the α-carboxyl and α-amino pKa values. |

| LogP | -2.5 to -3.5 | Predicted to be highly hydrophilic based on the hydrophilicity of both methionine and threonine. |

| Aqueous Solubility | High | Expected to be readily soluble in water due to its polar nature. |

Experimental Protocols

Determination of Aqueous Solubility

Objective: To quantitatively determine the maximum concentration of this compound that can be dissolved in water at a specific temperature.

Methodology: Shake-Flask Method

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed for a period to allow any undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The solubility is expressed as the concentration of the dipeptide in the saturated solution (e.g., in mg/mL or mol/L).

Determination of Acid Dissociation Constants (pKa)

Objective: To determine the pKa values of the ionizable groups (α-carboxyl and α-amino) of this compound.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments. Record the pH after each addition.

-

Titration with Base: In a separate experiment, or by back-titration, titrate the dipeptide solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Determination of the Partition Coefficient (LogP)

Objective: To measure the hydrophobicity of this compound by determining its partitioning between an aqueous and an immiscible organic phase.

Methodology: Shake-Flask Method with Octanol-Water Partitioning

-

Phase Preparation: Prepare a biphasic system of n-octanol and water, mutually saturated by pre-mixing and separating the two phases.

-

Sample Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period to allow for partitioning of the dipeptide between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Potential Signaling Pathways

Dipeptides are transported into mammalian cells by peptide transporters, such as PepT1 and PepT2. Once inside the cell, this compound can be hydrolyzed into its constituent amino acids, methionine and threonine, which can then enter their respective metabolic and signaling pathways.

Dipeptide Transport and Intracellular Fate

Plausible Signaling Pathways Influenced by this compound Metabolites

The intracellular release of methionine and threonine can influence key cellular signaling pathways. Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor that plays a crucial role in epigenetic regulation and is linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation. Threonine metabolism can also impact SAM levels and has been shown to be important for maintaining pluripotency in stem cells.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. While predicted values offer valuable insights, experimental determination of its solubility, pKa, and logP is crucial for its application in research and development. The outlined experimental protocols provide a clear framework for obtaining this critical data. Furthermore, the proposed signaling pathways, based on the known roles of its constituent amino acids, offer a starting point for investigating the biological activity of this dipeptide. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.

References

Potential Therapeutic Effects of Methionylthreonine: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential therapeutic effects of the dipeptide Methionylthreonine. It is intended for researchers, scientists, and drug development professionals. The information presented herein is based on the known biological activities of its constituent amino acids, methionine and threonine, and general principles of dipeptide pharmacology. Direct experimental evidence on this compound is limited, and therefore, the content of this guide should be considered a scientifically-informed hypothesis to stimulate further research.

Introduction

This compound is a dipeptide composed of the essential amino acids L-methionine and L-threonine. Dipeptides, short chains of two amino acids, are of growing interest in drug discovery and development due to their potential for oral administration, cost-effective synthesis, and specific biological activities.[1] They can act as signaling molecules, precursors for bioactive compounds, or carriers for targeted delivery. This guide explores the potential therapeutic applications of this compound by examining the individual roles of methionine and threonine, their synergistic effects, and the unique properties that may arise from their combination as a dipeptide.

Core Constituents: Methionine and Threonine

L-Methionine

Methionine is a sulfur-containing essential amino acid crucial for numerous metabolic processes.[2][3] Its primary functions include:

-

Protein Synthesis: As the initiating amino acid in protein translation, methionine is fundamental for the synthesis of all proteins.[3]

-

Methylation Reactions: Methionine is a precursor to S-adenosylmethionine (SAMe), the universal methyl donor for the methylation of DNA, proteins, and lipids. This process is vital for gene expression, neurotransmitter synthesis, and cell signaling.

-

Antioxidant Defense: Methionine plays a role in antioxidant defense through its conversion to cysteine, a precursor to the major intracellular antioxidant glutathione (B108866).[3] The sulfur atom in methionine can also directly scavenge reactive oxygen species (ROS), and this oxidation is reversible by the enzyme methionine sulfoxide (B87167) reductase.[4]

-

Metabolism: It is involved in lipid metabolism and the synthesis of other important compounds like creatine (B1669601) and carnitine.[2]

L-Threonine

Threonine is an essential amino acid with a hydroxyl group, which allows for post-translational modifications like phosphorylation. Its key roles include:

-

Protein and Collagen Synthesis: Threonine is a critical component of many proteins, including collagen and elastin, which are essential for the structure of connective tissues, skin, and bones.[5]

-

Immune Function: The immune system utilizes threonine for the production of T-cells, which are vital for cell-mediated immunity.[5]

-

Gut Health: Threonine is a major component of mucin, the protein that forms the protective mucus layer in the digestive tract. This barrier is crucial for maintaining gut integrity.[5]

-

Metabolism: Threonine is involved in fat metabolism and may help prevent fat accumulation in the liver.[5][6] It is a precursor for the synthesis of glycine (B1666218) and serine.[5]

Potential Therapeutic Effects of this compound

Based on the functions of its constituent amino acids and observed synergistic effects, this compound could possess a range of therapeutic properties.

Enhanced Iron Metabolism and Hematopoiesis

A significant potential therapeutic application of this compound lies in its ability to improve iron status. A randomized, double-blind, parallel-group comparative study in young healthy women demonstrated that the combined ingestion of methionine and threonine with a low dose of iron resulted in significantly higher blood hemoglobin levels after four weeks compared to iron supplementation alone.[7][8] This suggests that the combination of these amino acids may enhance iron absorption or utilization.[8]

Hypothesized Mechanism: Methionine and threonine may act as chelating agents, improving the bioavailability of iron.[8] They might also stimulate the production of erythropoietic hormones.[8]

Table 1: Clinical Study on Combined Methionine and Threonine Supplementation

| Study Parameter | FEMT Group (Iron + Methionine + Threonine) | FE Group (Iron only) | PCG Group (Placebo) | Reference |

| Intervention | 6 mg iron, 200 mg methionine, 400 mg threonine daily | 6 mg iron daily | Placebo daily | [7] |

| Duration | 6 weeks | 6 weeks | 6 weeks | [7] |

| Key Finding | Significantly higher hemoglobin levels at week 4 compared to FE group | - | - | [7][8] |

Nitrogen Sparing and Muscle Metabolism

Supplementation with both methionine and threonine has been shown to have a greater nitrogen-sparing effect than methionine alone in rats fed a protein-free diet.[9] This effect is attributed to a reduction in urea (B33335) excretion.[9] The study also observed a significant reduction in the plasma and liver concentrations of several amino acids, including aspartic acid, glutamic acid, alanine, and serine, as well as a decrease in liver ornithine levels.[9]

Hypothesized Mechanism: By reducing the migration of free amino acids from peripheral tissues and lowering liver ornithine levels, this compound could decrease urea formation, thereby preserving body protein.[9] This could be beneficial in conditions associated with muscle wasting or malnutrition.

Antioxidant and Cytoprotective Effects

Methionine-containing dipeptides have demonstrated antioxidant properties.[10] The antioxidant capacity is influenced by the position of the methionine residue within the dipeptide.[10] Dipeptides with a C-terminal methionine show antioxidant activity similar to free methionine against peroxyl radicals.[10]

Hypothesized Mechanism: The sulfur atom in the methionine residue of this compound can directly scavenge reactive oxygen species. As a dipeptide, it may be efficiently transported into cells, where it can either exert its antioxidant effect directly or be hydrolyzed to release methionine and threonine, which can then participate in the synthesis of glutathione and other protective molecules.

Immunomodulatory and Gut Health Benefits

Threonine is essential for immune function and gut health. As a key component of T-cells and intestinal mucin, an adequate supply of threonine is critical for a robust immune response and a healthy gut barrier.[5][11]

Hypothesized Mechanism: this compound could serve as an efficient source of threonine for the synthesis of immunoglobulins and mucin. The dipeptide form may be more readily absorbed than free threonine, particularly in individuals with compromised digestive function.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Clinical Trial of Iron, Methionine, and Threonine Supplementation

-

Study Design: Randomized, double-blind, parallel-group, comparative study.

-

Participants: 45 healthy young women (aged 20-39).

-

Intervention Groups:

-

FEMT group (n=15): 200 mg methionine, 400 mg threonine, and 6 mg iron once daily.

-

FE group (n=15): 6 mg iron alone once daily.

-

PCG group (n=15): Placebo once daily.

-

-

Duration: 6 weeks.

-

Data Collection: Blood samples and dietary nutrient data were collected at weeks 0, 2, 4, and 6.

-

Measurements: Serum iron, hemoglobin, transferrin, and ferritin levels were measured.

-

Reference: [7]

Rat Study on Nitrogen Sparing Effect

-

Animal Model: Male Wistar rats.

-

Diets:

-

Protein-free diet.

-

Protein-free diet supplemented with methionine.

-

Protein-free diet supplemented with methionine and threonine.

-

-

Measurements:

-

Urinary excretion of nitrogen and urea.

-

Tissue levels of free amino acids (plasma, liver).

-

Liver concentration of ornithine.

-

Plasma and liver ammonia (B1221849) content.

-

-

Reference: [9]

Signaling Pathways

The therapeutic effects of this compound are likely mediated through the established signaling pathways of its constituent amino acids.

Methionine and mTORC1 Signaling

Methionine, through its metabolite S-adenosylmethionine (SAM), is a key regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation.

Caption: Methionine metabolism activates mTORC1 signaling.

Threonine and Intestinal Health Signaling

Threonine is crucial for the synthesis of mucin, which forms the protective mucus layer in the intestine. This process is vital for maintaining gut barrier integrity and signaling between the gut microbiota and the host.

Caption: Threonine's role in maintaining gut health.

Conclusion and Future Directions

The dipeptide this compound presents a promising area for therapeutic research. Based on the known functions of methionine and threonine, and preliminary evidence of their synergistic effects, this compound may offer benefits in improving iron metabolism, preserving muscle mass, providing antioxidant protection, and supporting immune and gut health. The dipeptide structure could offer advantages in terms of stability and bioavailability over the individual amino acids.

Future research should focus on:

-

In vitro studies: to assess the stability, absorption, and direct cellular effects of this compound.

-

Preclinical animal models: to investigate the efficacy of this compound in conditions such as iron-deficiency anemia, muscle wasting disorders, and inflammatory bowel disease.

-

Pharmacokinetic studies: to compare the bioavailability of this compound with that of its constituent amino acids.

-

Mechanism of action studies: to elucidate the specific signaling pathways modulated by the dipeptide.

The development of this compound as a therapeutic agent requires a thorough understanding of its unique properties, which can only be achieved through dedicated experimental investigation. This guide serves as a foundational document to encourage and direct such future research endeavors.

References

- 1. Biomedical applications of dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 4. Methionine in Proteins: It's Not Just for Protein Initiation Anymore. | University of Kentucky College of Arts & Sciences [bio.as.uky.edu]

- 5. drwillcole.com [drwillcole.com]

- 6. researchgate.net [researchgate.net]

- 7. A short-term intervention of ingesting iron along with methionine and threonine leads to a higher hemoglobin level than that with iron alone in young healthy women: a randomized, double-blind, parallel-group, comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A short-term intervention of ingesting iron along with methionine and threonine leads to a higher hemoglobin level than that with iron alone in young healthy women: a randomized, double-blind, parallel-group, comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of supplementation of methionine and threonine to a protein free diet on urinary excretion of nitrogen and tissue free amino acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

Methionylthreonine as a Biomarker for Metabolic Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary research indicates that the dipeptide methionylthreonine is not a widely studied biomarker in metabolic research. This guide will, therefore, focus on the roles of its constituent essential amino acids, methionine and threonine , as individual biomarkers in metabolic studies.

Introduction: Methionine and Threonine in Metabolic Health

Methionine and threonine are essential amino acids that play critical roles in numerous physiological processes, making them significant biomarkers for assessing metabolic health and disease. Methionine is a sulfur-containing amino acid crucial for protein synthesis, cellular transmethylation reactions, and the production of important molecules like S-adenosylmethionine (SAM), a universal methyl donor.[1] Its metabolism is linked to various conditions, including liver disease, cardiovascular disease, and cancer.[2][3][4][5] Threonine is vital for protein synthesis, particularly for mucin production in the gut, and is involved in lipid metabolism and immune function.[6][7][8] Dysregulation of threonine metabolism has been associated with metabolic disorders, neurodegenerative diseases, and certain cancers.[6] This guide provides a comprehensive overview of the utility of methionine and threonine as biomarkers, detailing their quantification in biological samples, their roles in metabolic disorders, and the signaling pathways they influence.

Methionine as a Metabolic Biomarker

Role in Metabolic Disorders

Variations in methionine levels are indicative of several metabolic states and diseases:

-

Inherited Metabolic Disorders: A number of inborn errors of metabolism affect the pathway from methionine to homocysteine, leading to the accumulation of homocysteine and associated pathologies like thrombotic tendency, lens dislocation, and skeletal and central nervous system abnormalities.[2][3][9] For instance, methionine adenosyltransferase deficiency leads to elevated methionine levels.[2][3]

-

Nutritional Status: Low plasma methionine levels have been associated with higher 30-day mortality in hospitalized patients at nutritional risk, suggesting its potential as a prognostic biomarker in this population.

-

Cancer: Cancer cells often exhibit an increased requirement for methionine.[1] This "methionine dependence" has led to the exploration of methionine restriction as a therapeutic strategy to inhibit cancer growth.[1]

-

Liver Disease: Diets deficient in choline (B1196258) and methionine can lead to fatty liver disease (steatosis) and have been linked to hepatocellular carcinoma in animal models.[4]

Quantitative Data

The following table summarizes key quantitative data related to plasma methionine concentrations in various conditions.

| Parameter | Condition | Concentration Range (µM) | Species | Reference |

| Normal Plasma Methionine | Healthy | 13 - 45 | Human | [10] |

| Hypermethioninemia (MAT I/III Deficiency) | Genetic Disorder | 206 - 1,394 | Human | [10] |

| HPLC Method Linearity | Analytical | 1 - 100 | N/A | [1][11] |

| HPLC Method Limit of Detection | Analytical | 0.5 | N/A | [1][11] |

Experimental Protocols for Methionine Quantification

A common method for quantifying plasma methionine involves pre-column derivatization followed by HPLC with fluorescence detection.[1][11][12]

-

Sample Preparation:

-

Collect 50 µL of plasma.

-

Add an equal volume of an internal standard (e.g., norvaline).

-

Precipitate proteins by adding a solution like 0.5 M perchloric acid or ice-cold ethanol.[13][14]

-

Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

React the primary amino acids in the supernatant with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol reagent like 3-mercaptopropionic acid to form highly fluorescent isoindole derivatives.[1][13]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reversed-phase column (e.g., Supelcosil LC-18-DB).[1][11]

-

Use a gradient elution program with a mobile phase consisting of a buffer (e.g., 0.1 M sodium acetate) and an organic solvent (e.g., methanol, tetrahydrofuran).[1][11]

-

Detect the fluorescent derivatives using a fluorescence detector.

-

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple amino acids, including methionine.[10][15]

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Separate the amino acids using reversed-phase liquid chromatography or hydrophilic interaction liquid chromatography (HILIC).[15][17]

-

Perform mass spectrometry identification in positive electrospray ionization mode.[15]

-

The identity of the amino acid is confirmed by its mass and the mass of one or more of its fragments.[16]

-

Signaling Pathways

Methionine metabolism, particularly through its metabolite S-adenosylmethionine (SAM), is a key regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. mTORC1 is a central controller of cell growth, proliferation, and metabolism.[18][19][20]

-

SAMTOR-Mediated Sensing: The protein SAMTOR has been identified as a sensor for SAM.[19][21][22] When SAM levels are high, it binds to SAMTOR, which then inhibits the GATOR1 complex, a negative regulator of mTORC1. This leads to the activation of mTORC1.

-

PP2A-Mediated Activation: High intracellular SAM levels can also lead to the methylation and activation of protein phosphatase 2A (PP2A). Activated PP2A can dephosphorylate negative regulators of mTORC1, resulting in its activation.[19][21]

-

T1R1/T1R3 Receptor: The taste receptor T1R1/T1R3 on the cell surface can sense extracellular methionine, leading to mTORC1 activation through a signaling cascade involving phospholipase C, intracellular calcium, and ERK1/2.[18][19][21]

Threonine as a Metabolic Biomarker

Role in Metabolic Disorders

Threonine levels and metabolism are implicated in a variety of metabolic conditions:

-

Genetic Metabolic Disorders: Inborn errors of threonine metabolism, though rare, can lead to an accumulation of threonine in the body, resulting in clinical symptoms such as developmental delay and intellectual disability.[6]

-

Lipid Metabolism: Threonine supplementation has been shown to reduce fat accumulation in obese mice by down-regulating genes involved in lipogenesis and up-regulating those involved in lipolysis.[23] It can also improve serum lipid profiles, including reducing triacylglycerols, total cholesterol, and LDL-cholesterol.[23] Threonine deficiency, conversely, can lead to the accumulation of fat in the liver.[6]

-

Immune Function: Threonine is a crucial component of mucins, which form a protective barrier in the intestines. It also acts as a nutritional modulator of the intestinal immune system through signaling networks like MAPK and mTOR.[7]

-

Cancer: Threonine metabolism can influence protein synthesis in tumor cells by regulating tRNA modifications, potentially promoting tumor growth.[6]

Quantitative Data

The following table presents quantitative findings from a study on the effects of threonine supplementation in a high-fat diet-fed mouse model of obesity.

| Parameter | High-Fat Diet (HFD) | HFD + Threonine | % Change | Reference |

| Body Weight (g) | 45.2 ± 1.5 | 39.8 ± 1.1 | -11.9% | [23] |

| Epididymal Fat (g) | 2.8 ± 0.2 | 2.1 ± 0.1 | -25.0% | [23] |

| Serum Glucose (mmol/L) | 10.1 ± 0.5 | 8.5 ± 0.4 | -15.8% | [23] |

| Serum Triacylglycerols (mmol/L) | 1.3 ± 0.1 | 1.0 ± 0.1 | -23.1% | [23] |

| Serum Total Cholesterol (mmol/L) | 5.8 ± 0.3 | 4.9 ± 0.2 | -15.5% | [23] |

Experimental Protocols for Threonine Quantification

The methods for quantifying threonine in plasma are generally the same as those described for methionine, as they are typically measured as part of a broader amino acid panel.

This method allows for the simultaneous quantification of a wide range of amino acids, including threonine.[14]

-

Sample Preparation and Derivatization:

-

Deproteinize 50 µL of plasma with ice-cold ethanol.

-

Derivatize the amino acids in the supernatant with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

-

-

HPLC Analysis:

-

Separate the derivatized amino acids on a reversed-phase HPLC column.

-

Use simultaneous UV and fluorescence detection for quantification.

-

This is a highly efficient method for the quantitative analysis of numerous endogenous amino acids and related compounds.[17]

-

Sample Preparation:

-

Simple deproteinization of plasma samples. No complex derivatization is required.

-

-

HILIC-MS/MS Analysis:

-

Utilize a HILIC column for separation.

-

Employ a mobile phase gradient with components like ammonium (B1175870) formate (B1220265) and formic acid in water and acetonitrile.[17]

-

Detect and quantify using tandem mass spectrometry.

-

Signaling Pathways

Threonine influences several key signaling pathways involved in metabolism and cell growth.

-

mTOR and MAPK Pathways: Threonine acts as a nutritional modulator that can influence the target of rapamycin (TOR) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cell growth, proliferation, and immune responses.[7]

-

PPARγ Signaling Pathway: Threonine supplementation can decrease lipid deposition by regulating the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway, which is a master regulator of adipogenesis.[8]

-

PI3K/AKT/TOR Pathway: In some contexts, such as in fish muscle, threonine can activate the PI3K/AKT/TOR signaling pathway, contributing to muscle protein synthesis and growth.[24]

Conclusion and Future Directions

While the dipeptide this compound itself is not a focus of current metabolic research, its constituent amino acids, methionine and threonine, are valuable and well-established biomarkers. They provide critical insights into nutritional status, inborn errors of metabolism, liver health, lipid metabolism, and cancer biology. The analytical methods for their quantification are robust and sensitive, allowing for their reliable measurement in clinical and research settings.

Future research could explore the potential synergistic or unique roles of dipeptides like this compound in metabolic signaling. Advances in metabolomics and peptidomics may uncover novel functions for such molecules. For drug development professionals, understanding the intricate roles of methionine and threonine in pathways like mTOR and PPARγ offers opportunities for targeted therapeutic interventions in a range of metabolic diseases. Continued investigation into the metabolic fates and signaling functions of these essential amino acids will undoubtedly yield further valuable information for the diagnosis and treatment of metabolic disorders.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Inherited disorders in the conversion of methionine to homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine Metabolism Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]

- 4. Methionine Metabolism and Liver Disease | Annual Reviews [annualreviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 17. mdpi.com [mdpi.com]

- 18. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mTOR - Wikipedia [en.wikipedia.org]

- 21. frontiersin.org [frontiersin.org]

- 22. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli♀ × Leiocassis longirostris♂ | British Journal of Nutrition | Cambridge Core [cambridge.org]

The Role of Methionylthreonine in Protein Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-degron pathway, formerly known as the N-end rule pathway, is a critical proteolytic system that targets proteins for degradation based on the identity of their N-terminal amino acid residue. This pathway plays a crucial role in a multitude of cellular processes, including the regulation of protein quality control, cell cycle progression, and signal transduction. The N-terminal residue, or N-degron, is recognized by specific E3 ubiquitin ligases, known as N-recognins, which mediate the ubiquitination and subsequent degradation of the target protein by the proteasome. This technical guide provides an in-depth exploration of the role of the N-terminal dipeptide Methionylthreonine (Met-Thr) in protein degradation pathways. We will delve into the molecular mechanisms of N-degron recognition, the experimental methodologies used to study these processes, and the potential implications for drug discovery and development.

Introduction to the N-Degron Pathway

The stability of a protein is intricately linked to the identity of its N-terminal residue. The N-degron pathway is a conserved proteolytic system that recognizes specific N-terminal amino acids as degradation signals (N-degrons), leading to the ubiquitination and subsequent degradation of the protein.[1][2][3] This pathway is not a single linear process but is composed of several branches, primarily the Arg/N-degron pathway and the Ac/N-degron pathway, which recognize different features of the N-terminus.[1][4][5]

The generation of an N-degron can occur through several mechanisms. The initial N-terminal methionine (Met), encoded by the start codon, can be cleaved by methionine aminopeptidases (MetAPs) if the adjacent residue is small, such as threonine (Thr).[2][6] This exposes the second amino acid as the new N-terminus. Alternatively, if the second residue is bulky, Met is often retained and may be acetylated.[2] Endoproteolytic cleavage of a protein can also generate new N-termini that can act as N-degrons.

The Dichotomy of this compound: A Substrate for Two Pathways

The N-terminal dipeptide Met-Thr presents an interesting case as its fate in protein degradation is determined by the processing and modification of the N-terminal Met.

The Arg/N-Degron Pathway: Recognition of Unacetylated N-termini

The Arg/N-degron pathway targets proteins with specific unacetylated N-terminal residues.[5] The recognition is mediated by N-recognins, such as UBR1, UBR2, UBR4, and UBR5, which contain a conserved UBR box domain that binds to destabilizing N-terminal residues.[7][8]

N-terminal Met can act as a "Met-Φ" degron when it is followed by a bulky hydrophobic residue (Φ).[5] While threonine is not classically defined as a bulky hydrophobic residue, its influence on the recognition of the preceding Met by N-recognins is an area of active investigation. If the Met-Thr N-terminus is recognized as a Met-Φ degron, the protein would be targeted for ubiquitination by a UBR-containing E3 ligase and subsequent proteasomal degradation.

dot

References

- 1. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 2. Control of protein life-span by N-terminal methionine excision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the recognition of N-end rule substrates by the UBR box of ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of protein life-span by N-terminal methionine excision - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-degron pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Substrate Recognition Domains of the N-end Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Formation of Methionylthreonine: A Technical Guide to Prebiotic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous, non-enzymatic formation of peptides from their constituent amino acids is a cornerstone of prebiotic chemistry and holds significant implications for the origin of life and the development of novel therapeutic peptides. This technical guide provides an in-depth exploration of the spontaneous formation of the dipeptide methionylthreonine from its precursors, methionine and threonine. Focusing on the Salt-Induced Peptide Formation (SIPF) model, this document details the experimental protocols, presents available quantitative data, and visualizes the underlying chemical pathways. This resource is intended for researchers in abiogenesis, synthetic chemists, and drug development professionals seeking to understand and potentially harness prebiotic peptide synthesis mechanisms.

Introduction

The formation of a peptide bond is a thermodynamically unfavorable condensation reaction in an aqueous environment.[1][2] However, plausible prebiotic mechanisms have been proposed to overcome this energy barrier. Among these, the Salt-Induced Peptide Formation (SIPF) reaction has emerged as a robust and versatile model for the spontaneous polymerization of amino acids under conditions mimicking primordial Earth.[1][3] This process utilizes metal ions, typically Cu(II), and high salt concentrations to facilitate the formation of dipeptides and even longer oligopeptides from free amino acids.[1][3]

This guide focuses on the specific formation of this compound, a dipeptide composed of the sulfur-containing amino acid methionine and the polar, hydroxyl-containing amino acid threonine. While direct experimental data for the spontaneous synthesis of this specific dipeptide is limited, extensive research on the SIPF reaction with methionine and other amino acids with similar properties allows for a detailed and predictive analysis.

The Salt-Induced Peptide Formation (SIPF) Pathway

The SIPF reaction proceeds through the formation of an activated aminoacyl-cupric complex. The high concentration of salt reduces the activity of water, shifting the equilibrium towards peptide bond formation. The copper ion plays a crucial catalytic role by coordinating with the amino acids, bringing them into close proximity and activating the carboxyl group for nucleophilic attack by the amino group of the second amino acid.

Quantitative Data

| Dipeptide | Precursors | Reaction Conditions | Maximum Yield (%) | Reference |

| Methionylmethionine | Methionine | 0.2 M Met, 0.005 M CuCl₂, 5 M NaCl, pH 3.5, 80°C, 20 days | 2.87 | [3] |

| Serylserine | Serine | 0.2 M Ser, 0.005 M CuCl₂, 5 M NaCl, pH 3.5, 80°C, 20 days | 3.50 | [3] |

| This compound (Estimated) | Methionine, Threonine | 0.1 M Met, 0.1 M Thr, 0.005 M CuCl₂, 5 M NaCl, pH 3.5, 80°C, 20 days (projected) | 2.5 - 4.0 (Est.) | - |

Experimental Protocols

The following is a generalized experimental protocol for the spontaneous formation of this compound via the Salt-Induced Peptide Formation (SIPF) method, adapted from studies on similar amino acids.

Materials and Reagents

-

L-Methionine (≥99% purity)

-

L-Threonine (≥99% purity)

-

Copper(II) Chloride (CuCl₂) (anhydrous, ≥99%)

-

Sodium Chloride (NaCl) (≥99.5%)

-

Hydrochloric Acid (HCl) (for pH adjustment)

-

Sodium Hydroxide (NaOH) (for pH adjustment)

-

Deionized, ultrapure water

-

Reaction vials (e.g., 2 mL glass ampoules or sealed vials)

-

Thermostatically controlled oven or heating block

-

HPLC system with a suitable column (e.g., C18) for analysis

-

Mass spectrometer for product identification

Experimental Workflow

Detailed Procedure

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M stock solution of L-methionine in deionized water.

-

Prepare a 0.2 M stock solution of L-threonine in deionized water.

-

Prepare a 0.01 M stock solution of CuCl₂ in deionized water.

-

Prepare a saturated (approximately 5 M) stock solution of NaCl in deionized water.

-

-

Reaction Mixture Assembly:

-

In a reaction vial, combine the stock solutions to achieve the desired final concentrations (e.g., 0.1 M methionine, 0.1 M threonine, 0.005 M CuCl₂, and 5 M NaCl).

-

Adjust the pH of the final mixture to approximately 3.5 using dilute HCl or NaOH.

-

Seal the reaction vials tightly to prevent evaporation.

-

-

Incubation:

-

Place the sealed vials in a thermostatically controlled oven or heating block set to 80°C.

-

Incubate the reactions for an extended period, typically 20 days, to allow for significant peptide formation.

-

-

Sample Analysis:

-

After incubation, allow the vials to cool to room temperature.

-

Dilute the reaction mixtures with an appropriate mobile phase for HPLC analysis.

-

Inject the diluted samples into an HPLC system equipped with a C18 column to separate the dipeptide product from the unreacted amino acids and other byproducts.

-

Quantify the yield of this compound by comparing the peak area to a standard curve of the synthesized dipeptide.

-

Confirm the identity of the product peak using mass spectrometry.

-

Logical Relationships and Considerations

The efficiency of the SIPF reaction is influenced by several key parameters, creating a network of logical relationships that must be considered for optimizing the synthesis of this compound.

Key Considerations:

-

Side Reactions: Prolonged incubation at high temperatures can lead to the degradation of amino acids and the newly formed peptides.

-

Stereoselectivity: The SIPF reaction has been shown to exhibit some degree of stereoselectivity, which could be a factor if racemic mixtures of precursors are used.

-

Product Characterization: Accurate identification and quantification of the dipeptide product require robust analytical techniques, such as HPLC coupled with mass spectrometry.

Conclusion

The spontaneous formation of this compound from its precursors is a plausible prebiotic event under the conditions of the Salt-Induced Peptide Formation model. While direct experimental data for this specific dipeptide remains to be fully elucidated, the wealth of information from related studies provides a strong framework for its investigation. This technical guide offers a comprehensive overview of the theoretical background, quantitative estimations, and detailed experimental protocols necessary for researchers to explore this fascinating area of prebiotic chemistry. Further research is warranted to precisely quantify the yields and kinetics of this compound formation and to explore the potential catalytic activities of this and other spontaneously formed peptides.

References

- 1. salt-induced peptide formation: Topics by Science.gov [science.gov]

- 2. Salt-Induced Peptide Formation in Chemical Evolution: Building Blocks Before RNA – Potential of Peptide Splicing Reactions | Semantic Scholar [semanticscholar.org]

- 3. Investigations on the mechanism of the salt-induced peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solid-Phase Synthesis of Methionylthreonine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction